molecular formula C20H25FN4O B5292620 4-(4-fluorobenzyl)-3-isopropyl-1-(4-methylpyrimidin-2-yl)-1,4-diazepan-5-one

4-(4-fluorobenzyl)-3-isopropyl-1-(4-methylpyrimidin-2-yl)-1,4-diazepan-5-one

Cat. No. B5292620
M. Wt: 356.4 g/mol
InChI Key: LVMAQEOFXIAZNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-fluorobenzyl)-3-isopropyl-1-(4-methylpyrimidin-2-yl)-1,4-diazepan-5-one is a chemical compound that belongs to the class of diazepines. It is a potential therapeutic agent that has been used in scientific research for various applications.

Mechanism of Action

The exact mechanism of action of 4-(4-fluorobenzyl)-3-isopropyl-1-(4-methylpyrimidin-2-yl)-1,4-diazepan-5-one is not fully understood. However, it is believed to work by enhancing the activity of gamma-aminobutyric acid (GABA) in the brain. GABA is an inhibitory neurotransmitter that helps to reduce neuronal activity and promote relaxation.
Biochemical and Physiological Effects:
4-(4-fluorobenzyl)-3-isopropyl-1-(4-methylpyrimidin-2-yl)-1,4-diazepan-5-one has been shown to have various biochemical and physiological effects. It has been found to reduce anxiety and promote relaxation. It has also been shown to have anticonvulsant properties and can reduce the severity and frequency of seizures.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(4-fluorobenzyl)-3-isopropyl-1-(4-methylpyrimidin-2-yl)-1,4-diazepan-5-one in lab experiments is its potential therapeutic applications. It has been shown to have anxiolytic, anticonvulsant, and antidepressant properties, which makes it a promising candidate for drug development. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to study its effects.

Future Directions

There are several future directions for the study of 4-(4-fluorobenzyl)-3-isopropyl-1-(4-methylpyrimidin-2-yl)-1,4-diazepan-5-one. One direction is to further investigate its mechanism of action to better understand how it works in the brain. Another direction is to study its potential use in the treatment of anxiety disorders, depression, and epilepsy. Additionally, it could be studied for its potential use as a sedative or muscle relaxant. Further research is needed to fully explore the potential applications of this compound.
In conclusion, 4-(4-fluorobenzyl)-3-isopropyl-1-(4-methylpyrimidin-2-yl)-1,4-diazepan-5-one is a chemical compound that has been studied for its potential therapeutic applications. Its mechanism of action is not fully understood, but it is believed to work by enhancing the activity of GABA in the brain. It has been shown to have anxiolytic, anticonvulsant, and antidepressant properties, which makes it a promising candidate for drug development. Further research is needed to fully explore its potential applications.

Synthesis Methods

The synthesis of 4-(4-fluorobenzyl)-3-isopropyl-1-(4-methylpyrimidin-2-yl)-1,4-diazepan-5-one involves the reaction of 4-fluorobenzyl chloride with isopropylamine in the presence of a base to form 4-fluorobenzylisopropylamine. This intermediate is then reacted with 4-methylpyrimidine-2-carboxylic acid to form the final product.

Scientific Research Applications

4-(4-fluorobenzyl)-3-isopropyl-1-(4-methylpyrimidin-2-yl)-1,4-diazepan-5-one has been used in scientific research for various applications. It has been studied for its potential use as an anxiolytic and anticonvulsant agent. It has also been investigated for its potential use in the treatment of depression and anxiety disorders.

properties

IUPAC Name

4-[(4-fluorophenyl)methyl]-1-(4-methylpyrimidin-2-yl)-3-propan-2-yl-1,4-diazepan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN4O/c1-14(2)18-13-24(20-22-10-8-15(3)23-20)11-9-19(26)25(18)12-16-4-6-17(21)7-5-16/h4-8,10,14,18H,9,11-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVMAQEOFXIAZNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CCC(=O)N(C(C2)C(C)C)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluorobenzyl)-3-isopropyl-1-(4-methylpyrimidin-2-yl)-1,4-diazepan-5-one

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